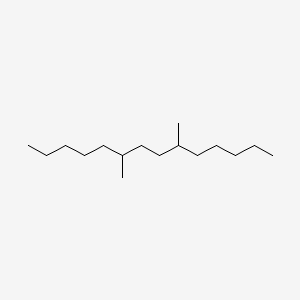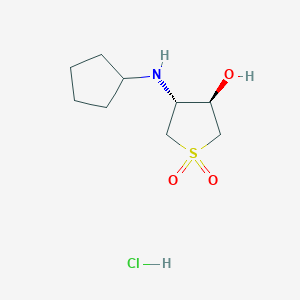
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester is an organic compound that belongs to the class of propenoic acid derivatives This compound is characterized by the presence of both diethylamino and dimethylamino groups attached to the propenoic acid backbone, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propenoic acid derivatives, diethylamine, and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester involves its interaction with molecular targets and pathways. The compound’s amino groups may participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diethylamino)-3-(methylamino)propenoic acid methyl ester
- 3-(Dimethylamino)-3-(ethylamino)propenoic acid methyl ester
- 3-(Diethylamino)-3-(dimethylamino)propenoic acid ethyl ester
Uniqueness
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
49582-50-5 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
methyl 3-(diethylamino)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C10H20N2O2/c1-6-12(7-2)9(11(3)4)8-10(13)14-5/h8H,6-7H2,1-5H3 |
Clé InChI |
DGOANCPFXDAVCP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=CC(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
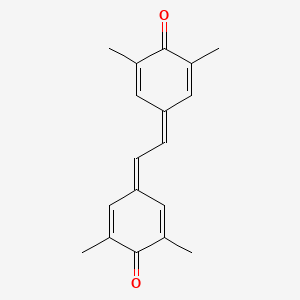
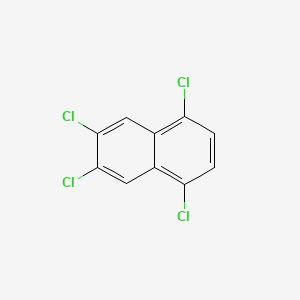

![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

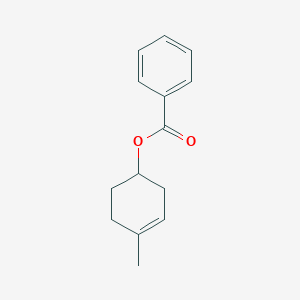

![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)


